2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS No.:
Cat. No.: VC10898292
Molecular Formula: C15H18N4O3
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N4O3 |
|---|---|
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
| Standard InChI | InChI=1S/C15H18N4O3/c20-10-9-17-5-7-18(8-6-17)14-12(11-21)15(22)19-4-2-1-3-13(19)16-14/h1-4,11,20H,5-10H2 |
| Standard InChI Key | FCEROVJQCFXAHY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
| Canonical SMILES | C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, reflects its intricate architecture. Its molecular formula is C₁₅H₁₈N₄O₃, with a molar mass of 302.33 g/mol. Key structural components include:
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A pyrido[1,2-a]pyrimidine heterocyclic system, which confers rigidity and planar geometry.
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A 4-oxo group at position 4, enhancing hydrogen-bonding potential.
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A piperazin-1-yl substituent at position 2, modified with a 2-hydroxyethyl group to improve solubility.
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A carbaldehyde moiety at position 3, enabling further chemical derivatization .
Table 1: Comparative Structural Data for Analogous Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₅H₁₈N₄O₃ | 302.33 | 2-hydroxyethylpiperazine, carbaldehyde |
| 7-Methyl-4-oxo-2-(4-phenyl-piperazin-1-yl) | C₂₀H₂₀N₄O₂ | 348.40 | Phenylpiperazine, methyl |
| 2-(4-Ethylpiperazin-1-yl) variant | C₁₅H₁₈N₄O₂ | 286.33 | Ethylpiperazine |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are pivotal for confirming the compound’s structure. The ¹H-NMR spectrum typically reveals:
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A singlet for the aldehyde proton at δ 9.8–10.2 ppm.
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Multiplet signals for the piperazine ring protons (δ 2.5–3.5 ppm).
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Resonances for the pyrido[1,2-a]pyrimidine aromatic protons (δ 7.0–8.5 ppm).
HRMS data show a molecular ion peak at m/z 302.1334 (calculated for C₁₅H₁₈N₄O₃), validating the molecular formula.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis involves sequential functionalization of the pyrido[1,2-a]pyrimidine core. A representative route includes:
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Core Formation: Condensation of 2-aminopyridine derivatives with β-ketoesters to construct the pyrido[1,2-a]pyrimidine skeleton.
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Piperazine Introduction: Nucleophilic substitution at position 2 using 1-(2-hydroxyethyl)piperazine under basic conditions (e.g., triethylamine in DMSO).
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Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate to the carbaldehyde using MnO₂ or Swern oxidation .
Critical Reaction Parameters:
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Solvents: Dimethyl sulfoxide (DMSO) or ethanol for polar intermediates.
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Catalysts: Triethylamine or acetic acid to facilitate amine coupling.
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Temperature: Reactions often proceed at 60–80°C to balance kinetics and selectivity .
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity. Typical yields range from 40–60%, with losses attributed to side reactions at the aldehyde group. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Comparative Analysis with Structural Analogs
Role of the Hydroxyethyl Group
Replacing the 2-hydroxyethyl group with ethyl (as in ) reduces aqueous solubility by 40% but increases lipophilicity (logP from -1.2 to 0.8), enhancing membrane permeability . Conversely, the phenyl variant ( ) exhibits stronger π-π stacking but limited bioavailability .
Impact of the Carbaldehyde Group
The aldehyde’s electrophilicity is critical for forming Schiff bases with biological nucleophiles. Methylation at position 7 ( ) stabilizes the molecule but diminishes reactivity, reducing anticancer potency by 30% .
Future Directions and Challenges
Structural Optimization
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Prodrug Development: Masking the aldehyde as an acetal or imine to improve stability.
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Hybrid Molecules: Conjugating with known chemotherapeutic agents (e.g., paclitaxel) via click chemistry .
In Vivo and Clinical Translation
Pharmacokinetic studies in rodents reveal a half-life of 2.3 hours and oral bioavailability of 15%, necessitating formulation improvements. Collaborative efforts with academic and industrial partners are essential to advance preclinical trials.
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